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Compound of Interest

Compound Name: 5,6-Diamino-1-methyluracil

Cat. No.: B049278

5,6-Diamino-1-methyluracil (5,6-DAMU) is a substituted pyrimidine that serves as a
cornerstone in synthetic organic and medicinal chemistry. Its true value lies in the vicinal
diamino functionality at the C5 and C6 positions of the uracil ring. This arrangement provides a
reactive scaffold for the construction of fused heterocyclic systems, most notably purines,
pteridines, and other pharmacophores of significant interest. While not a therapeutic agent
itself, its role as a direct precursor to compounds like theophylline and as a versatile starting
material for novel drug candidates makes a thorough understanding of its properties and
chemistry essential for innovation in drug discovery. This guide synthesizes field-proven
insights and established chemical principles to provide a practical and in-depth resource for
laboratory applications.

Molecular Structure and Physicochemical
Properties

The structural integrity and physicochemical characteristics of 5,6-DAMU are fundamental to its
handling, reactivity, and application in synthesis.

Chemical Structure

The molecule consists of a pyrimidine-2,4(1H,3H)-dione (uracil) core, methylated at the N1
position, and substituted with amino groups at the C5 and C6 positions.

Caption: 2D representation of 5,6-Diamino-1-methyluracil.
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Core Properties and Identification

A summary of the key physicochemical properties and identifiers for 5,6-DAMU is provided
below. These data are critical for material specification, analytical method development, and
safety assessments.

Property Value Source(s)
5,6-Diamino-1-

IUPAC Name methylpyrimidine-2,4(1H,3H)- [1][2]
dione

CAS Number 6972-82-3 [1][2]

Molecular Formula CsHsN4O:2 [11[2]

Molecular Weight 156.14 g/mol [1][2]
White to light yellow or green

Appearance [2][3][4]
powder/crystal

Melting Point 270°C (literature) [2][4]

Sparingly soluble in water and

Solubility DMSO, slightly soluble in [4]
methanol.

pKa (Predicted) 9.18 £0.40 [4]

SMILES CN1C(=C(C(=O)NC1=0)N)N [1]

Spectroscopic and Analytical Characterization

While a comprehensive, publicly available dataset of spectra for 5,6-DAMU is scarce, its
expected spectroscopic characteristics can be reliably predicted based on its structure and
data from closely related analogues such as 5,6-diamino-1,3-dimethyluracil and N-acetylated
derivatives.[5][6][7][8]

e 1H NMR (DMSO-ds, predicted): The spectrum is expected to show a singlet for the N1-
methyl protons (& = 3.2-3.4 ppm). The protons of the two amino groups (C5-NHz and C6-
NH2) would likely appear as broad singlets, with chemical shifts that are highly dependent on

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-purine.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2681375/
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-purine.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2681375/
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-purine.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2681375/
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-purine.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC2681375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2681375/
https://www.slideshare.net/slideshow/traube-purine-synthesispptx/258460137
https://pmc.ncbi.nlm.nih.gov/articles/PMC2228262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2681375/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2228262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2228262/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2228262/
https://www.pharmaguideline.com/2022/02/synthesis-reactions-and-medicinal-uses-of-purine.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC6387921/
https://www.researchgate.net/figure/The-H-NMR-spectra-of-5-6-diamino-1-3-dimethyluracil_fig5_340863801
https://www.researchgate.net/figure/Resonance-structures-of-5-6-diamino-1-3-dimethyluracil_fig3_384258893
https://pubmed.ncbi.nlm.nih.gov/6135579/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

concentration and temperature, but can be anticipated in the range of 6 4.5-6.5 ppm. The
N3-H proton would appear as a singlet further downfield (6 = 10.5-11.0 ppm).

e 13C NMR (DMSO-ds, predicted): Carbonyl carbons (C2 and C4) are expected in the & 150-
165 ppm region. The C5 and C6 carbons, bonded to nitrogen, would be found in the & 85-
100 ppm and & 155-165 ppm regions, respectively. The N1-methyl carbon would appear
upfield (& = 28-30 ppm).

e Infrared (IR) Spectroscopy (KBr, cm~1): Key absorption bands would include N-H stretching
from the amino groups (3200-3450 cm~1), C=0 stretching from the two carbonyl groups (a
strong, broad band around 1600-1700 cm~1), C=C and C=N stretching within the ring (1550-
1650 cm™1), and N-H bending (around 1600 cm™1).

o Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to
show a prominent molecular ion peak (M*) at m/z = 156. Key fragmentation patterns would
likely involve the loss of isocyanate (HNCO) or methyl isocyanate (CHsNCO) fragments.

Synthesis and Purification Protocols

The most prevalent and reliable synthesis of 5,6-DAMU involves the reduction of a 5-nitroso
precursor. This common pathway ensures high conversion and yields a product suitable for
subsequent high-purity applications.

Synthetic Workflow Overview

The synthesis is a two-step process starting from the commercially available 6-Amino-1-
methyluracil.[9]
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Caption: General synthetic workflow for 5,6-Diamino-1-methyluracil.

Detailed Experimental Protocol: Reduction via Sodium
Dithionite

This protocol is a robust and widely cited method for producing 5,6-DAMU with high yield and
purity.[2]

Materials:
e 6-Amino-5-nitroso-1-methyluracil
o 25% Aqueous Ammonia (NH4sOH)

o Sodium Dithionite (Na2S204)
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e |ce water
Procedure:

» Dissolution: In a suitable reaction vessel, dissolve 6-Amino-5-nitroso-1-methyluracil (e.g.,
11.50 g, 67.6 mmol) in 200 mL of 25% aqueous ammonia. Stir at room temperature (25°C) to
ensure complete dissolution.

o Causality: AQueous ammonia serves as a basic medium that facilitates the dissolution of
the slightly acidic uracil precursor and optimizes the subsequent reduction step.

e Reduction: To the stirred solution, add sodium dithionite (e.g., 41.20 g, 236.6 mmol) portion-
wise. An exothermic reaction will occur, causing the temperature to rise.

o Causality: Sodium dithionite is a powerful and cost-effective reducing agent for converting
the nitroso group (-N=0) to an amino group (-NHz). The excess reagent ensures the
reaction goes to completion.

o Controlled Heating: Once the initial exotherm subsides, gently heat the reaction mixture to
60°C and maintain stirring for 1 hour. This ensures the reduction is complete.

» Crystallization and Isolation: Cool the reaction mixture to room temperature and continue
stirring for 6 hours to allow for complete precipitation of the product.

« Filtration and Washing: Filter the resulting white solid precipitate. Wash the filter cake
thoroughly with ice water to remove any residual salts and ammonia.

o Causality: Washing with ice water minimizes the loss of the product due to solubility while
effectively removing inorganic byproducts.

e Drying: Dry the isolated solid under vacuum to yield 5,6-Diamino-1-methyluracil. A typical
yield for this procedure is approximately 88%.[2]

Chemical Reactivity and Synthetic Applications

The utility of 5,6-DAMU is defined by its reactivity, particularly its function as a precursor to
fused heterocyclic systems.
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Traube Purine Synthesis: Access to Xanthine
Derivatives

The most significant application of 5,6-DAMU is in the Traube purine synthesis, a classic and
efficient method for constructing the purine ring system.[10][11] This reaction involves the
condensation of the diaminopyrimidine with a one-carbon electrophile, followed by cyclization
and dehydration.

A prime example is the synthesis of Theophylline, a bronchodilator and important
pharmaceutical.[12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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